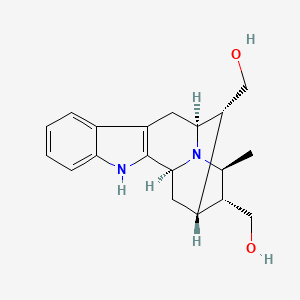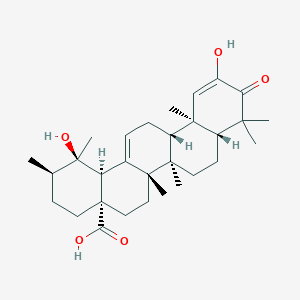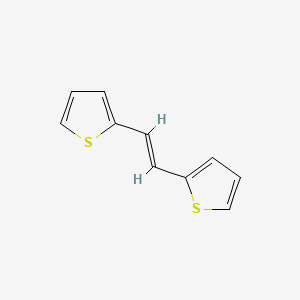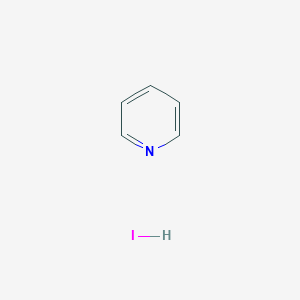
Dihydroperaksine
Übersicht
Beschreibung
Dihydroperaksine is a C-19 methyl substituted sarpagine alkaloid. It's notable for its complex molecular structure and the intricate process required for its synthesis. Research into dihydroperaksine primarily focuses on its synthesis and the underlying chemical processes involved (Edwankar, Cook, Deschamps & Edwankar, 2014).
Synthesis Analysis
The synthesis of dihydroperaksine involves several critical steps, including a haloboration reaction and controlled oxidation-epimerization. These processes are essential for functionalizing the C(20)-C(21) double bond in the ajmaline-related indole alkaloids. The synthesis showcases a regioselective approach that's important for the construction of its complex molecular architecture (Edwankar et al., 2011).
Molecular Structure Analysis
Dihydroperaksine has a pentacylic core structure, which is derived from a tetracyclic ketone precursor. This core is crucial for the formation of the alkaloid's unique pharmacological properties. The molecule's structure is characterized by the presence of a C-19 methyl group and a distinctive indole framework (Edwankar et al., 2014).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing dihydroperaksine include haloboration, hydroboration, and controlled oxidation. These reactions are vital for achieving the desired regioselectivity and functionalization of the molecule. The compound's chemical properties are influenced significantly by these reactions, especially in terms of its reactivity and stability (Edwankar et al., 2011).
Wissenschaftliche Forschungsanwendungen
Alkaloids from Rauvolfia Serpentina : Dihydroperaksine is identified as one of the new monoterpenoid indole alkaloids isolated from Rauvolfia serpentina's hairy root culture. The study discusses the potential biosynthetical relationships between these novel alkaloids, suggesting their relevance in medicinal chemistry (Sheludko et al., 2002).
Synthesis of Sarpagine Alkaloids : Research on the regiospecific and enantiospecific total synthesis of C-19 methyl substituted sarpagine alkaloids, including dihydroperaksine, has been conducted. This synthesis process could be crucial for developing pharmaceuticals based on these compounds (Edwankar et al., 2011).
Applications in Parkinson's Disease : Although not directly about Dihydroperaksine, there's a study on dihydropyridine calcium channel blockers (DiCCBs) showing reduced risk of Parkinson's disease, indicating a potential research direction for related compounds (Pasternak et al., 2012).
General Strategy for Alkaloid Synthesis : A comprehensive strategy for synthesizing C-19 methyl-substituted alkaloids, including Dihydroperaksine, is presented. This approach has implications for the synthesis of related medicinal compounds (Edwankar et al., 2014).
Medicinal Importance of Dihydropyridines : A study reviews the synthesis, utility, and medicinal importance of 1,2- & 1,4-dihydropyridines, a category to which Dihydroperaksine is related. It underscores the pharmaceutical potential of these compounds (Sharma & Singh, 2017).
Dihydropyridines on Ca Channels : A research paper discusses the effects of dihydropyridines on calcium channels, an aspect relevant to understanding the pharmacological action of related compounds like Dihydroperaksine (Brown et al., 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12-,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXNPSLWYWTKM-KYGVLOPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10903055 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-benzofuran-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)


